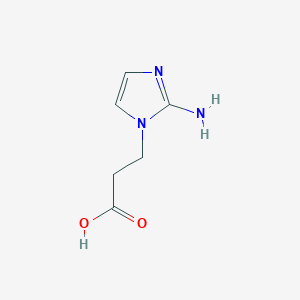
3-(2-aminoimidazol-1-yl)propanoic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-aminoimidazol-1-yl)propanoic Acid is a chemical compound that features an imidazole ring substituted with an amino group and a propanoic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-aminoimidazol-1-yl)propanoic Acid typically involves the cyclization of appropriate precursors. One common method includes the reaction of amido-nitriles with suitable reagents under controlled conditions to form the imidazole ring . The reaction conditions often involve the use of catalysts such as nickel and mild temperatures to ensure the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar cyclization reactions. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 3-(2-aminoimidazol-1-yl)propanoic Acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The imidazole ring can be reduced under specific conditions to yield saturated derivatives.
Substitution: The compound can participate in substitution reactions, particularly at the amino group or the imidazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Halogenating agents and nucleophiles are typically employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo-imidazole derivatives, while reduction can produce saturated imidazole compounds.
Wissenschaftliche Forschungsanwendungen
3-(2-aminoimidazol-1-yl)propanoic Acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and coordination complexes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of infections and inflammatory diseases.
Industry: It is used in the development of new materials and as a catalyst in various chemical processes.
Wirkmechanismus
The mechanism of action of 3-(2-aminoimidazol-1-yl)propanoic Acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties . The exact pathways and molecular targets are still under investigation, but its ability to interact with biological macromolecules is a key aspect of its mechanism of action.
Vergleich Mit ähnlichen Verbindungen
L-Carnosine (2-[(3-aminopropanoyl)amino]-3-(1H-imidazol-5-yl)propanoic Acid): A naturally occurring dipeptide with similar structural features.
Imidazole-4-acetic Acid: Another imidazole derivative with distinct biological activities.
Uniqueness: 3-(2-aminoimidazol-1-yl)propanoic Acid is unique due to its specific substitution pattern on the imidazole ring, which imparts distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
215229-20-2 |
|---|---|
Molekularformel |
C6H9N3O2 |
Molekulargewicht |
155.15 g/mol |
IUPAC-Name |
3-(2-aminoimidazol-1-yl)propanoic acid |
InChI |
InChI=1S/C6H9N3O2/c7-6-8-2-4-9(6)3-1-5(10)11/h2,4H,1,3H2,(H2,7,8)(H,10,11) |
InChI-Schlüssel |
XUASGMPEHGZUOT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN(C(=N1)N)CCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



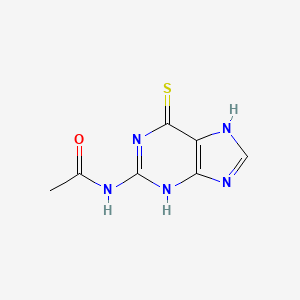

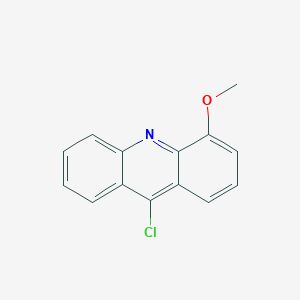

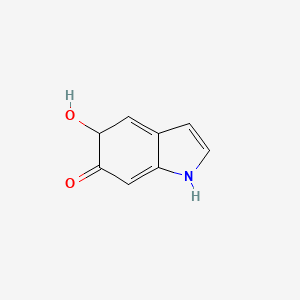

![Benzoic acid, 3-[3-(4-fluorophenyl)-2-oxo-1-imidazolidinyl]-](/img/structure/B12940011.png)
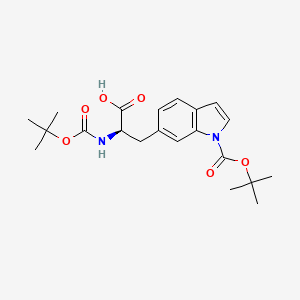
![2',7'-Dibromospiro[cyclohexane-1,9'-fluorene]](/img/structure/B12940023.png)
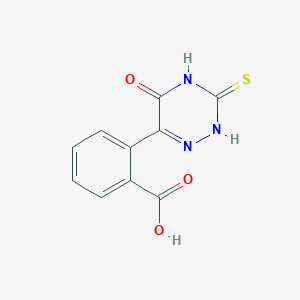

![Benzoic acid, 3-[3-[3-(1-methylethyl)phenyl]-2-oxo-1-imidazolidinyl]-](/img/structure/B12940045.png)

